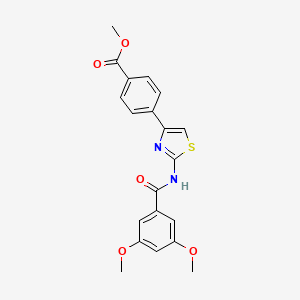
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure that features a purine core. This compound is noteworthy due to its potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups endows it with distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of Purine Core: : The purine core can be synthesized through cyclization reactions involving formamide and an appropriate β-amino acid derivative.
Attachment of Benzylamino Group: : The benzylamino group is introduced via nucleophilic substitution using benzylamine.
Hydroxypropyl Group Addition: : The hydroxypropyl group is added through an epoxide ring-opening reaction with 3-(3,4-dimethylphenoxy)propanol.
Methylation: : Methylation at specific positions is achieved using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial context, these synthetic steps are typically scaled up using optimized reaction conditions and continuous flow processes to ensure high yields and purity. Catalysts and specific solvents are chosen to enhance reaction efficiency and minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Under strong oxidizing conditions, the hydroxypropyl group can be oxidized to a carbonyl group.
Reduction: : The compound can be reduced, targeting the purine core to yield various reduced derivatives.
Substitution: : The benzylamino group can undergo electrophilic substitution, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: : Alkyl halides or acyl halides under base catalysis.
Major Products
These reactions can yield derivatives with modified functional groups, potentially altering the compound's biological activity and chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound's diverse functionality makes it a valuable tool in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its role in enzyme inhibition and receptor modulation.
Medicine: : Potential therapeutic agent for diseases involving purine metabolism.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through multiple pathways:
Molecular Targets: : Targets enzymes like phosphodiesterases and adenosine receptors.
Pathways Involved: : Modulates cyclic nucleotide signaling pathways, affecting cellular processes like metabolism, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared to other purine derivatives:
Unique Functional Groups: : The presence of both benzylamino and 3,4-dimethylphenoxy groups sets it apart.
Enhanced Biological Activity: : The hydroxypropyl group contributes to its unique pharmacokinetic properties.
List of Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
This compound’s unique structure and reactivity make it a subject of ongoing research and potential industrial applications. It stands out due to its complex synthesis, diverse reactivity, and broad range of applications.
Eigenschaften
IUPAC Name |
8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-16-10-11-20(12-17(16)2)34-15-19(31)14-30-21-22(28(3)25(33)29(4)23(21)32)27-24(30)26-13-18-8-6-5-7-9-18/h5-12,19,31H,13-15H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCLUBLCFAJPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)


![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)


![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)
![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)
